molecular formula C20H24N2O2S B2367152 1-(2,3-dihydro-1H-inden-2-yl)-3-(3,4-dimethoxyphenethyl)thiourea CAS No. 389127-23-5

1-(2,3-dihydro-1H-inden-2-yl)-3-(3,4-dimethoxyphenethyl)thiourea

Cat. No.: B2367152
CAS No.: 389127-23-5
M. Wt: 356.48
InChI Key: YIOMKPRMCSUZJG-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-2-yl)-3-(3,4-dimethoxyphenethyl)thiourea is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is classified as a thiourea derivative and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Chiral Solvating Agent in NMR Spectroscopy

Thiourea derivatives, including those similar to 1-(2,3-dihydro-1H-inden-2-yl)-3-(3,4-dimethoxyphenethyl)thiourea, have been studied as chiral solvating agents (CSAs) for enantiodifferentiation in nuclear magnetic resonance (NMR) spectroscopy. One such derivative showed effectiveness in distinguishing N-3,5-dinitrobenzoyl (DNB) derivatives of amino acids, aiding in stereochemical analysis (Recchimurzo et al., 2020).

Antioxidant and Enzyme Inhibition

Research has been conducted on derivatives of 1-(2,3-dihydro-1H-inden-1-yl)-3-aryl urea/thiourea for their potential as antioxidants and enzyme inhibitors. These derivatives were synthesized using Hunig's base catalysis and evaluated for in vitro antioxidant activity. Some derivatives showed potential as antioxidants and were effective in inhibiting the 2HCK enzyme, which could have implications in cancer research and reactive oxygen species control (Reddy et al., 2019).

Acetylcholinesterase Inhibition

Novel thioureas derived from 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one, a key intermediate of the drug donepezil, were synthesized and tested for their potential anticholinesterase activities. Some of these compounds demonstrated significant inhibitory effects on acetylcholinesterase (AChE), indicating potential applications in treating conditions like Alzheimer's disease (Prasad et al., 2020).

Anticancer Potential

Thiourea derivatives, including this compound, have been explored for their potential anticancer activity. One study synthesized a series of urea and thiourea compounds to evaluate their antioxidant activity, with some showing promising results in inhibiting cancer cell proliferation (Chandrasekhar et al., 2020).

Antibacterial and Anti-HIV Studies

Thiourea derivatives have been tested for their antibacterial and anti-HIV activities. These studies revealed the potential of thiourea compounds in combating various microorganisms and HIV (Patel et al., 2007).

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-23-18-8-7-14(11-19(18)24-2)9-10-21-20(25)22-17-12-15-5-3-4-6-16(15)13-17/h3-8,11,17H,9-10,12-13H2,1-2H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOMKPRMCSUZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)NC2CC3=CC=CC=C3C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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